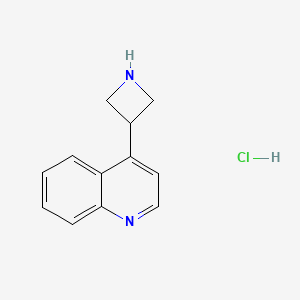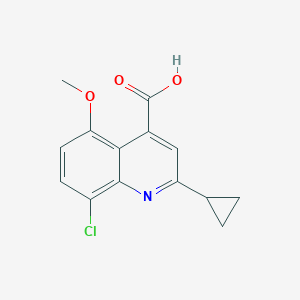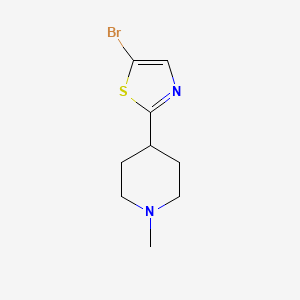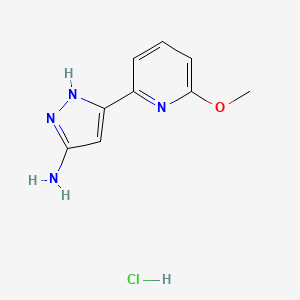
Melphalan-d8 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melphalan-d8 N-Oxide is a labeled derivative of Melphalan, a well-known antitumor agent. The compound has a molecular formula of C13H10D8Cl2N2O3 and a molecular weight of 329.25 . It is primarily used for research purposes, particularly in studies related to hypoxia-inducible factors and cancer treatment .
準備方法
The synthesis of Melphalan-d8 N-Oxide involves the incorporation of deuterium atoms into the Melphalan molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain, but they generally follow the principles of organic synthesis involving deuterium exchange reactions .
化学反応の分析
Melphalan-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of Melphalan-d8, while oxidation can produce various N-oxide derivatives .
科学的研究の応用
Melphalan-d8 N-Oxide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying reaction mechanisms and isotopic effects. In biology and medicine, it is used to investigate the role of hypoxia-inducible factors in cancer and other diseases. The compound’s labeled nature allows for precise tracking and quantification in various experimental setups .
作用機序
The mechanism of action of Melphalan-d8 N-Oxide is similar to that of Melphalan. It acts as an alkylating agent, binding to the N7 position of guanine in DNA and inducing inter-strand cross-links. This disrupts DNA synthesis and transcription, leading to cytotoxic effects in both dividing and non-dividing tumor cells .
類似化合物との比較
Melphalan-d8 N-Oxide is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as Melphalan and Busulfan. While Melphalan and Busulfan are also DNA-alkylating agents used in cancer treatment, this compound’s deuterium labeling makes it particularly useful for research applications that require precise tracking and quantification . Other similar compounds include nitrogen mustards and other alkylating agents used in chemotherapy .
特性
CAS番号 |
1217715-34-8 |
|---|---|
分子式 |
C13H18Cl2N2O3 |
分子量 |
329.25 g/mol |
IUPAC名 |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)benzeneamine oxide |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1/i5D2,6D2,7D2,8D2 |
InChIキー |
GSKQMLGAUOTSKT-WBZPMONTSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(C([2H])([2H])C([2H])([2H])Cl)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)




![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)



